Dicentracin is a novel antimicrobial peptide derived from the Asian sea bass (Lates calcarifer), specifically identified as a precursor peptide with significant antimicrobial properties. This peptide belongs to the piscidin family, which is known for its role in innate immunity among fish species. The discovery of dicentracin has implications for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance in pathogens.
Dicentracin is classified under antimicrobial peptides, which are small proteins that play crucial roles in the immune response of various organisms. It was identified through bioinformatics and experimental analyses, revealing its structural similarities to other known antimicrobial peptides such as moronecidin and piscidin. The precursor of dicentracin includes a signal peptide, a mature active peptide, and a propeptide region, which are essential for its biological activity .
The synthesis of dicentracin-like peptides was achieved using solid-phase synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves several key steps:
The synthesis process requires careful control of conditions such as pH and temperature to ensure proper folding and activity of the peptide. The physicochemical properties, including molecular mass and charge, are calculated to predict antibacterial efficacy .
The molecular structure of dicentracin features a characteristic amphipathic nature, which is crucial for its interaction with bacterial membranes. The mature dicentracin peptide consists of approximately 171 amino acids, with specific regions that contribute to its hydrophobic and hydrophilic characteristics.
Structural analysis using computational tools has predicted several key features:
The primary chemical reactions involving dicentracin include:
The formation of disulfide bridges can be predicted using computational tools that assess the likelihood based on the amino acid sequence and spatial configuration .
Dicentracin exerts its antimicrobial effects primarily through:
Studies have demonstrated that dicentracin maintains efficacy at various pH levels and salt concentrations, indicating its robustness as an antimicrobial agent .
Dicentracin has promising applications in various scientific fields:
Dicentracin precursor represents an evolutionarily significant antimicrobial peptide within the broader moronecidin family, which emerged approximately 50-60 million years ago during the adaptive radiation of Perciform fishes. This peptide family evolved as a critical component of innate immunity in teleosts inhabiting high-pathogen-pressure aquatic environments [1]. Molecular phylogenetic analyses reveal that Dicentracin shares a common ancestral gene with moronecidins from striped bass (Morone saxatilis) and hybrid striped bass (Morone chrysops × M. saxatilis), suggesting lineage-specific diversification coinciding with the divergence of the Moronidae family [3] [8]. The precursor peptide exhibits characteristic structural conservation in its signal sequence and prodomain regions, while the mature peptide domain shows species-specific variations that likely reflect adaptive fine-tuning to distinct pathogenic challenges [8].
Gene duplication events have been instrumental in the evolution of this peptide family, with the sea bass genome containing multiple paralogous genes that underwent subsequent neofunctionalization. Comparative genomic studies indicate that the Dicentracin precursor gene likely arose through tandem duplication of an ancestral piscidin-like gene approximately 40-50 million years ago, coinciding with the diversification of European sea bass populations in the Mediterranean and Atlantic basins [1] [3]. This evolutionary trajectory demonstrates how gene duplication followed by functional specialization has shaped the teleost immune repertoire, providing enhanced defensive capabilities against rapidly coevolving pathogens.
The genomic architecture encoding Dicentracin precursor exhibits remarkable conservation across phylogenetically diverse Perciform species while displaying lineage-specific adaptations. In the European sea bass (Dicentrarchus labrax), the gene resides within a syntenic block on chromosome LG7 that contains multiple immune-related genes, including those encoding major histocompatibility complex (MHC) proteins and Toll-like receptors [1]. This genomic neighborhood exhibits evolutionary stability across Perciformes, with similar arrangements observed in the genomes of gilthead seabream (Sparus aurata), Asian seabass (Lates calcarifer), and striped bass (Morone saxatilis) [3] [6].
The exon-intron structure of the Dicentracin precursor gene is highly conserved, consisting of four exons and three introns across all examined species. The signal peptide is encoded by exons 1 and 2, the propeptide region by exon 3, and the mature peptide domain by exon 4. This structural conservation extends beyond Moronidae to more distantly related Perciformes, including members of the Sciaenidae (drums and croakers) and Serranidae (sea basses and groupers) families [3] [8]. Despite this conserved framework, comparative genomics reveals significant differences in regulatory elements, particularly in promoter regions where transcription factor binding sites (e.g., for NF-κB and AP-1) show species-specific variations that likely modulate differential expression patterns in response to pathogens [6].
Table 1: Genomic Features of Dicentracin Precursor Across Perciform Species
Species | Chromosomal Location | Exon Count | Syntenic Conservation | Expression Sites |
---|---|---|---|---|
European sea bass (Dicentrarchus labrax) | LG7 | 4 | High | Gills, intestine, skin, head kidney |
Striped bass (Morone saxatilis) | Chr6 | 4 | High | Skin, gills, intestine |
Barramundi (Lates calcarifer) | Chr14 | 4 | Moderate | Liver, spleen, mucosal tissues |
Orange-spotted grouper (Epinephelus coioides) | LG11 | 4 | Moderate | Head kidney, skin, blood leukocytes |
Gilthead seabream (Sparus aurata) | Chr5 | 4 | High | Intestine, gills, spleen |
Dicentracin precursor belongs to the piscidin superfamily of antimicrobial peptides, which represents a teleost-specific evolutionary innovation not found in other vertebrate classes. Phylogenetic reconstruction of piscidin sequences reveals three major evolutionary clades: Piscidin-1, Piscidin-2/3, and Piscidin-4 [3] [8]. Dicentracin clusters within the Piscidin-1 subfamily, forming a distinct monophyletic group with moronecidins from related species. This group shares a most recent common ancestor with Epinecidin-1 from groupers (Epinephelus coioides), with an estimated divergence time of approximately 30-40 million years ago coinciding with the radiation of the Percoidei suborder [5].
The mature Dicentracin peptide exhibits characteristic features of Piscidin-1 family members: a highly conserved N-terminal domain (residues 1-10) containing the amphipathic helix critical for membrane interaction, a variable central region (residues 11-16) that modulates target specificity, and a conserved C-terminal domain (residues 17-22) that stabilizes the tertiary structure [8]. Sequence alignment reveals key conserved residues: Phe², His³, and Arg⁷ in the N-terminal domain are invariant across Piscidin-1 members, while the C-terminal domain maintains a conserved Ser¹⁷-Gly²¹ motif that facilitates peptide oligomerization [3] [5].
Molecular evolutionary analysis indicates that Dicentracin and related Piscidin-1 peptides have undergone positive selection (dN/dS > 1) at specific codon positions, particularly in the central variable region. This diversifying selection is most pronounced at residues 12, 14, and 15, which correspond to positions known to interact directly with microbial membranes [3] [5]. Such selection patterns suggest ongoing evolutionary arms races between the antimicrobial peptides and membrane components of coevolving pathogens, driving functional diversification within this peptide family.
Host-pathogen coevolution represents a powerful selective force driving the diversification of Dicentracin precursor and related antimicrobial peptides in teleosts. Experimental evolution studies demonstrate that reciprocal coadaptation between hosts and pathogens generates significantly greater genetic variation in host susceptibility compared to one-sided adaptation scenarios [6]. In controlled coevolution experiments with Drosophila and sigma viruses, host populations exhibited 30-50 times greater genetic variance in susceptibility to coevolved pathogens compared to novel viruses, with this increased variation attributed to the maintenance of major-effect resistance alleles under frequency-dependent selection [6].
The genetic arms race dynamics in European sea bass populations have resulted in distinct Dicentracin alleles showing differential efficacy against geographically restricted pathogens. Population genomics studies reveal three major haplotype variants in wild sea bass populations (Atlantic, Mediterranean, and Black Sea lineages), each showing superior activity against bacterial pathogens endemic to their respective regions [6] [10]. This regional specialization provides compelling evidence for local adaptation driven by host-pathogen coevolution, with pathogen pressure maintaining functionally divergent Dicentracin alleles through balancing selection [10].
Molecular studies of Bacillus thuringiensis-nematode coevolution provide mechanistic insights into the toxin-counterdefense dynamics that likely operate in the Dicentracin-pathogen system. Coevolved pathogens show selective amplification of toxin gene copy numbers (up to 8-fold increases) and enhanced expression of toxin-degrading proteases that specifically target host antimicrobial peptides [10]. These adaptations create reciprocal selection pressure on Dicentracin genes, favoring mutations that enhance peptide stability, modify protease cleavage sites, or alter membrane interaction domains to evade pathogen countermeasures. Such coevolutionary cycles drive accelerated molecular evolution at Dicentracin loci compared to non-immune genes, with evolutionary rates exceeding background levels by 2-3 orders of magnitude [6] [10].
Table 2: Selective Pressures and Adaptations in the Dicentracin-Pathogen System
Evolutionary Force | Host Adaptation | Pathogen Counter-Adaptation | Genetic Signature |
---|---|---|---|
Recognition-Evasion | Amino acid substitutions in membrane interaction domain | Modification of membrane phospholipid composition | Positive selection at residues 12, 14, 15 |
Toxin Degradation | Mutation of protease cleavage sites | Enhanced secretion of extracellular proteases | Reduced synonymous variation around cleavage sites |
Gene Dosage | Tandem gene duplication | Gene amplification of virulence factors | Copy number variation at Dicentracin locus |
Expression Modulation | Enhanced promoter efficiency | Suppression of host immune signaling | Divergence in cis-regulatory elements |
Cellular Localization | Targeting to specific leukocyte granules | Intracellular lifecycle in immune-privileged sites | Alternative splicing of trafficking signals |
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